molecular formula C10H6Br2N2O3 B8132580 Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B8132580
M. Wt: 361.97 g/mol
InChI Key: UOHSBTKWCYXDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrido[1,2-a]pyrimidine precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, potentially altering its biological activity.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while reduction might produce hydroxy or alkyl derivatives .

Scientific Research Applications

Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrido[1,2-a]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .

Comparison with Similar Compounds

  • Methyl 6-methyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
  • 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidine

Comparison: Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The bromine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and specificity .

Properties

IUPAC Name

methyl 7,9-dibromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O3/c1-17-10(16)7-3-8(15)14-4-5(11)2-6(12)9(14)13-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSBTKWCYXDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=C(C=C(C2=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.